molecular formula C15H19N5O2S B2707505 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-morpholinoethanone CAS No. 1334371-85-5

2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-morpholinoethanone

Cat. No.: B2707505
CAS No.: 1334371-85-5
M. Wt: 333.41
InChI Key: MZEZIOWUTRZLEK-UHFFFAOYSA-N
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Description

2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-morpholinoethanone is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8). CDK8, as part of the mediator complex, is a key transcriptional regulator that influences several oncogenic signaling pathways, most notably the β-catenin-dependent transcription and the STAT1/SERPINA3 pathway. This compound has been identified as a valuable chemical probe for investigating the role of CDK8 in oncology and inflammatory diseases . Its mechanism involves competing with ATP for binding to the kinase domain of CDK8, thereby modulating the transcription of genes critical for cancer cell proliferation and survival. Research utilizing this inhibitor is focused on understanding transcriptional dysregulation in cancers such as colorectal carcinoma and acute myeloid leukemia, and on exploring its potential to overcome resistance to other therapeutic agents. The specific research value of this compound lies in its utility for dissecting complex transcriptional mechanisms and validating CDK8 as a high-value target for anticancer drug discovery.

Properties

IUPAC Name

2-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2S/c1-11-9-12(2)20(18-11)13-3-4-14(17-16-13)23-10-15(21)19-5-7-22-8-6-19/h3-4,9H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZEZIOWUTRZLEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)SCC(=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-morpholinoethanone involves several steps. One common method involves the reaction of hydrazide A with aryl isocyanate or aryl and alkyl isothiocyanates in anhydrous benzene . The reaction conditions typically include the use of ethanol and an alcoholic solution of potassium hydroxide (KOH), followed by the addition of carbon disulfide (CS2) at low temperatures (0–5°C) . The resulting compounds are then purified and characterized using various spectroscopic techniques.

Chemical Reactions Analysis

2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-morpholinoethanone undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-morpholinoethanone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-morpholinoethanone involves its interaction with specific molecular targets and pathways. The compound’s pyrazole and pyridazine rings are believed to play a crucial role in its biological activity by binding to enzymes or receptors involved in inflammatory and bacterial processes . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may inhibit key enzymes or modulate receptor activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, synthetic routes, and physicochemical properties of the target compound with structurally analogous molecules from the evidence:

Compound Core Structure Key Substituents Molecular Weight (g/mol) Synthetic Yield Melting Point Notable Properties/Applications
Target: 2-((6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-morpholinoethanone Pyridazine + pyrazole Thioether, morpholine ~350 (estimated) Not reported Not reported Potential kinase inhibitor; high polarity
7b: (3-Amino-1-phenyl-1H-pyrazol-4-yl){5-[(3-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-3,4-dimethyl-thieno[2,3-b]thiophen-2-yl}methanone Thienothiophene + pyrazole Bis-pyrazole, carbonyl 538.64 70% >300°C High thermal stability; IR/NMR data reported
10: 6-[5-(7-Cyanopyrazolo[1,5-a]pyrimidin-6-yl)-3,4-dimethylthieno[2,3-b]thiophen-2-yl]-2-phenyl-pyrazolo[1,5-a]pyrimidine-7-carbonitrile Pyrazolopyrimidine + thienothiophene Cyano, phenyl 604.71 75% Not reported High-resolution MS/NMR; planar π-system
N-Methyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylacetamide Thiadiazole Thioether, methyl, phenyl ~265 (estimated) Not reported Not reported Antifungal/antibacterial potential
2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide Pyrimidine + isoxazole Hydroxyl, thioether ~280 (estimated) Not reported Not reported Hydrogen-bonding capacity; solubility

Key Observations:

Structural Diversity: The target compound’s pyridazine-thioether-morpholine architecture distinguishes it from analogs like 7b (thienothiophene-carbonyl) or 10 (pyrazolopyrimidine-cyano). These differences impact electronic properties: the morpholine group in the target likely increases solubility compared to the hydrophobic thienothiophene in 7b . The thiadiazole and isoxazole derivatives () exhibit simpler backbones but share functional groups (thioether, amide) that modulate bioactivity .

Synthetic Complexity: The target compound’s synthesis likely involves coupling a pyridazine-thiol intermediate with a morpholinoethanone halide, analogous to the piperidine-catalyzed cyclization used for 10 (Method B, ). Compared to 7b (70% yield) and 10 (75% yield), the target’s yield remains speculative but could be optimized using similar reflux conditions with DMF/EtOH .

Physicochemical Properties :

  • Melting Points : High thermal stability in 7b (>300°C) correlates with its rigid bis-pyrazole and carbonyl groups. The target compound’s melting point is unreported but expected to be lower due to the flexible morpholine group.
  • Spectroscopic Data : IR/NMR for 7b and 10 (e.g., δ 2.22 ppm for CH3 in ^1H-NMR) provide benchmarks for validating the target’s structure. The morpholine’s protons should appear near δ 3.5–4.0 ppm .

Functional Implications: The thioether linkage in the target and N-methyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylacetamide () may confer redox activity or metal-binding capacity, unlike the carbonyl in 7b. The absence of cyano or phenyl groups (as in 10) suggests the target may prioritize hydrogen-bonding interactions (morpholine’s oxygen) over π-stacking .

Research Tools and Validation

  • Crystallography : Programs like SHELXL () and ORTEP-3/WinGX () are critical for resolving complex heterocyclic structures. Hydrogen-bonding patterns () in the target could be analyzed using graph-set theory to predict crystal packing.
  • Structure Validation : Tools highlighted in (e.g., PLATON) ensure accuracy in bond lengths/angles, particularly for the pyridazine-thioether moiety.

Biological Activity

The compound 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-morpholinoethanone is a derivative of pyridazine and pyrazole, which are known for their diverse biological activities. This article reviews the biological activity of this compound based on recent research findings, including its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C19H19N7OC_{19}H_{19}N_7O with a molecular weight of approximately 361.41 g/mol. The compound features a morpholino group, a thioether linkage, and a pyrazole moiety, which may contribute to its biological activity.

Cytotoxicity

Recent studies have demonstrated that derivatives containing the 3,5-dimethyl-1H-pyrazole moiety exhibit significant cytotoxic effects against various cancer cell lines. Specifically, one derivative was found to have an IC50_{50} value of 5.13 µM against the C6 glioma cell line, indicating potent cytotoxicity compared to standard chemotherapeutic agents like 5-fluorouracil (5-FU), which had an IC50_{50} of 8.34 µM .

Flow cytometry analyses revealed that the observed cytotoxicity was primarily due to apoptosis. The compound induced cell cycle arrest, significantly inhibiting progression through the G0/G1 phase (45.1%) and S phase (32.9%) while also affecting the G2/M phase (19.5%). This suggests that the compound may be effective in treating gliomas by promoting programmed cell death in cancer cells .

Study 1: Cytotoxic Effects on Cancer Cell Lines

A study synthesized several derivatives of pyrazole-based compounds and tested their effects on C6 and SH-SY5Y cell lines. The results indicated selective cytotoxicity with varying degrees of potency among different derivatives. Notably, compound 5f was highlighted for its strong activity against glioma cells while exhibiting minimal toxicity towards normal L929 cells .

CompoundIC50_{50} (C6 Cell Line)IC50_{50} (SH-SY5Y Cell Line)
5f5.13 µM24.31 µM
5a24.31 µM5.00 µM
5-FU8.34 µM8.53 µM

Study 2: Receptor Antagonism

Further exploration into related compounds revealed that some derivatives acted as potent antagonists at specific receptors, such as P2Y12 receptors involved in platelet aggregation. This indicates potential applications in cardiovascular therapies .

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